molecular formula C23H17BrN2O2 B12217700 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol

Cat. No.: B12217700
M. Wt: 433.3 g/mol
InChI Key: DSSDOIHKWUVMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol: is a complex organic compound that features a benzyloxy group, a bromophenyl group, and a pyrimidinyl group attached to a phenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the bromophenyl group and the benzyloxy group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)isoxazole: Shares the bromophenyl group but has a different core structure.

    5-Benzyloxyindole: Contains the benzyloxy group but differs in the indole core.

Uniqueness

5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential as a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C23H17BrN2O2/c24-18-8-6-17(7-9-18)21-13-25-15-26-23(21)20-11-10-19(12-22(20)27)28-14-16-4-2-1-3-5-16/h1-13,15,27H,14H2

InChI Key

DSSDOIHKWUVMFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O

Origin of Product

United States

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